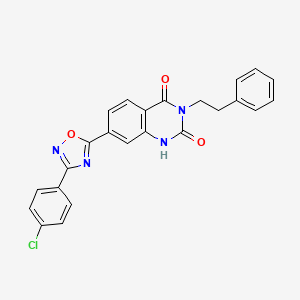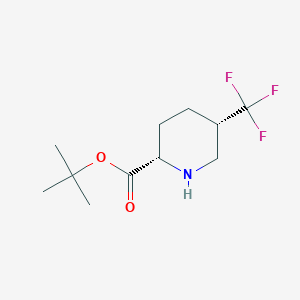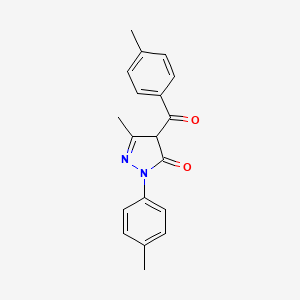
Boc-1-methyl-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-1-methyl-DL-tryptophan is a biochemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 . It’s used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-1-methyl-DL-tryptophan, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of Boc-1-methyl-DL-tryptophan is represented by the formula C17H22N2O4 .Chemical Reactions Analysis
Boc-1-methyl-DL-tryptophan, like other Boc-protected amines, is stable towards most nucleophiles and bases .Applications De Recherche Scientifique
RAFT Polymerization of Methacrylates
Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA) has been polymerized through RAFT (reversible addition-fragmentation chain transfer) process. The resulting homopolymers and block copolymers exhibit chiroptical and fluorescence behavior, making them suitable for applications such as siRNA delivery due to their biocompatibility and fluorescent, pH-responsive cationic properties (Roy, Acharya, Chatterji, & De, 2013).
Synthesis of D-Abrines
Innovative strategies utilizing palladium-catalyzed annulation for synthesizing N-Boc-N-methyl--tryptophans (abrine derivatives) have been developed. These methods include the use of ortho-iodoanilines with N-Boc-N-methyl-propargylglycine or aldehyde, contributing to the field of peptide chemistry (Danner, Morkunas, & Maier, 2013).
Development of Radioprobes for Immunotherapy
1-N-11C-Methyl-l- and -d-Tryptophan radioprobes have been developed to investigate the pharmacokinetics of 1-Methyl-tryptophan in immunotherapy. These probes show potential in delineating the distribution and action of the immune checkpoint inhibitor 1MTrp in vivo, aiding in the development of immunotherapies (Xie et al., 2015).
Amphiphilic Copolymer Synthesis for Drug Delivery
Nα-Boc-L-tryptophan has been used in the synthesis of amphiphilic BAB triblock copolymers, showing promise in drug delivery applications. The copolymers exhibit the formation of secondary structures like α-helix, potentially aiding in controlled drug release (Voda, Magniez, Salim, Wong, & Guo, 2016).
Synthesis of Tryptophan Derivatives
Efficient synthetic pathways have been developed for 5,6-dibromo-tryptophan derivatives. These pathways involve using 6-Br-isatin as a starting material and have applications in creating highly bioactive natural compounds and analogues (Mollica, Stefanucci, Costante, Pinnen, & Locatelli, 2011).
Modular Combination in Peptide Synthesis
The biocatalytic halogenation of L-tryptophan combined with chemocatalytic Suzuki–Miyaura cross‐coupling reactions facilitates the modular synthesis of various aryl‐substituted tryptophan derivatives, useful for peptide and peptidomimetic synthesis (Frese, Schnepel, Minges, Voss, Feiner, & Sewald, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBREBKPBFZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-1-methyl-DL-tryptophan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2667524.png)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2667527.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667528.png)
![N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2667529.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2667536.png)
![2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B2667539.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2667540.png)


